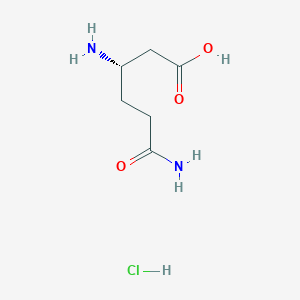

L-beta-Homoglutamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

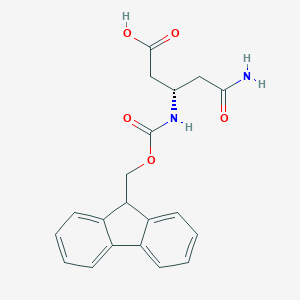

L-beta-Homoglutamine hydrochloride is a compound with the empirical formula C6H12N2O3 · HCl . It is also known as (S)-3-Aminoadipic acid 6-amide hydrochloride . The compound has a molecular weight of 196.63 .

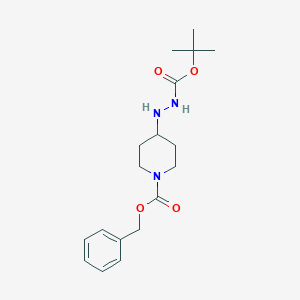

Molecular Structure Analysis

The SMILES string of L-beta-Homoglutamine hydrochloride isCl.NC@@H=O)CC(O)=O . The InChI string is 1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m0./s1 . Physical And Chemical Properties Analysis

L-beta-Homoglutamine hydrochloride is a white powder . Its optical rotation is[a]D25 = +22.0 ± 2º (C=1 in H2O) . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Neurological Applications : L-beta-Homoglutamine hydrochloride has been investigated for its role in synaptic excitation at NMDA receptors in the hippocampus. It is identified as an endogenous NMDA agonist at the Schaffer collateral-CA1 synapse (Ito, Provini, & Cherubini, 1991).

Cellular Uptake Studies : Research has been conducted on neuronal and glial plasma membrane carrier-mediated uptake of L-homocysteate, which is closely related to L-beta-Homoglutamine hydrochloride. These studies provide insights into amino acid transport mechanisms (Griffiths, Grieve, Allen, & Olverman, 1992).

Chemical Synthesis and Derivatives : L-beta-Homoglutamine derivatives have been synthesized and studied, providing a route to other related compounds. These derivatives are potentially useful in peptide synthesis (Liberek & Kasprzykowska, 2009).

Metabolic Disorder Studies : The study of mutations in genes encoding enzymes like L-2-hydroxyglutarate dehydrogenase provides insights into metabolic disorders and the role of related compounds (Rzem et al., 2004).

Neuroprotective Potential : Investigations into derivatives of L-glutamic acid, which is structurally similar to L-beta-Homoglutamine hydrochloride, reveal potential neuroprotective actions. This suggests possible research applications in studying neurodegenerative diseases (Tyurenkov, Bagmetova, Chernysheva, & Merkushenkova, 2014).

Pharmacological Insights : Research on selective inhibition of leukocyte function antigen-1 by statin compounds, which are structurally similar to L-beta-Homoglutamine hydrochloride, indicates potential pharmacological applications (Weitz-Schmidt et al., 2001).

properties

IUPAC Name |

(3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJADDIUIIUTC-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375929 |

Source

|

| Record name | L-beta-Homoglutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-beta-Homoglutamine hydrochloride | |

CAS RN |

336182-05-9 |

Source

|

| Record name | L-beta-Homoglutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.